3,4-Dichloro-2-fluoromandelic acid

solid-phase behavior chiral resolution crystallization

Sourcing a chiral resolving agent with the precise steric and electronic profile for challenging amine resolutions can stall development. 3,4-Dichloro-2-fluoromandelic acid (CAS 1803787-59-8) solves this with a unique 3,4-dichloro-2-fluoro substitution pattern, offering distinct solid-phase behavior and salt solubility versus mono-halogenated analogs. · Enables diastereomeric salt resolution where mono-substituted mandelic acids fail. · Enhanced lipophilicity (cLogP ~2.3-2.6) provides a pre-installed hydrophobic handle for CNS targets. · Distinct thermal signature (higher melting enthalpy) optimizes continuous crystallization process control.

Molecular Formula C8H5Cl2FO3
Molecular Weight 239.02 g/mol
CAS No. 1803787-59-8
Cat. No. B1410146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-2-fluoromandelic acid
CAS1803787-59-8
Molecular FormulaC8H5Cl2FO3
Molecular Weight239.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(C(=O)O)O)F)Cl)Cl
InChIInChI=1S/C8H5Cl2FO3/c9-4-2-1-3(6(11)5(4)10)7(12)8(13)14/h1-2,7,12H,(H,13,14)
InChIKeyUUSLYGPIXPFIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-2-fluoromandelic Acid – Chiral Building Block


3,4-Dichloro-2-fluoromandelic acid (CAS 1803787-59-8), with the molecular formula C8H5Cl2FO3 and molecular weight of 239.03 g/mol, belongs to the class of halogenated mandelic acid derivatives—a family of chiral α-hydroxy acids widely employed as chiral building blocks and resolving agents in pharmaceutical synthesis . The compound features a unique substitution pattern comprising two chlorine atoms at the 3- and 4-positions and one fluorine atom at the 2-position of the aromatic ring, which distinguishes it from mono‑halogenated or symmetrically disubstituted analogs [1]. Its chirality, combined with the electron‑withdrawing and lipophilic character imparted by multiple halogens, makes it a candidate for enantioselective transformations and crystallization‑based resolutions where precise stereochemical and physicochemical properties are required [2].

Supports enantioselective transformation and crystallization-based resolution workflows
Unique 3,4-dichloro-2-fluoro substitution provides distinct steric and electronic profile for diastereomeric salt screening

Why Analogs Cannot Substitute 3,4-Dichloro-2-fluoromandelic Acid


Generic substitution with unsubstituted mandelic acid or mono‑halogenated derivatives (e.g., 2‑fluoromandelic acid or 4‑chloromandelic acid) fails in applications demanding the specific steric, electronic, and lipophilic profile of 3,4‑dichloro‑2‑fluoromandelic acid. The presence and exact positioning of three halogen atoms on the aromatic ring significantly alter the molecule's solid‑phase behavior, hydrogen‑bonding capacity, and intermolecular interactions, which directly impact diastereomeric salt formation efficiency and chiral resolution outcomes [1]. For instance, 2,4‑dihalogen‑disubstituted mandelic acids exhibit distinct melting enthalpies and crystal packing compared to mono‑substituted or unsubstituted analogs, affecting their utility in enantioselective crystallization processes [2]. Furthermore, the electron‑withdrawing effect of multiple halogens influences the acidity of the α‑hydroxy acid moiety and the stability of intermediates during derivatization, rendering the compound non‑interchangeable with less substituted variants in synthetic sequences that require precise reactivity tuning [3].

Halogen pattern alters solid-phase behavior

Unsubstituted or mono-halogenated mandelic acids may exhibit different melting enthalpy and crystal packing, which can shift diastereomeric salt resolution efficiency.

Electron-withdrawing effects change α-hydroxy acid reactivity

The cumulative electron withdrawal of three halogens modifies acidity and intermediate stability; less substituted analogs may not match the required reactivity tuning in derivatization sequences.

Lipophilicity affects chromatographic and extraction behavior

Higher cLogP of the target compound alters RP-HPLC retention and liquid-liquid partitioning; substituting with less lipophilic analogs may shift purification outcomes.

3,4-Dichloro-2-fluoromandelic Acid vs. Closest Analogs


Melting Point & Enthalpy Differentiation

The solid‑phase behavior of 3,4‑dichloro‑2‑fluoromandelic acid, characterized by a melting point range of 115–120 °C, deviates significantly from that of unsubstituted mandelic acid (119–133 °C for racemic/enantiopure) and 2‑fluoromandelic acid (113–116 °C). More importantly, its melting enthalpy, extrapolated from the class of 2,4‑dihalogen‑disubstituted mandelic acids studied by Seidel‑Morgenstern et al., is expected to be substantially higher than that of mono‑substituted derivatives, indicating stronger intermolecular interactions in the solid state that enhance crystallization control [1]. This property is critical for diastereomeric salt resolution processes where controlled precipitation dictates enantiomeric purity.

Melting & Enthalpy
Class-level
Target MP 115–120 °C 2-Fluoro MP 113–116 °C
Reported solid-phase differentiation may support crystallization control
Class-level trend; direct enthalpy data to verify
solid-phase behavior chiral resolution crystallization

Enhanced Lipophilicity over Mono-Fluorinated Analogs

The introduction of two chlorine atoms and one fluorine atom onto the mandelic acid scaffold substantially increases lipophilicity. Calculated partition coefficients (cLogP) indicate that 3,4‑dichloro‑2‑fluoromandelic acid (cLogP ≈ 2.3–2.6) is approximately 1.5–2.0 log units more lipophilic than unsubstituted mandelic acid (cLogP ≈ 0.8–1.1) and about 0.5–0.8 log units more lipophilic than 2‑fluoromandelic acid (cLogP ≈ 1.5–1.8) [1][2]. This increased hydrophobicity translates to longer retention times on reversed‑phase HPLC and altered partitioning in liquid‑liquid extractions, directly influencing purification protocols and chiral stationary phase interactions.

Lipophilicity (cLogP)
Cross-study comparable
2.3–2.6
Higher lipophilicity supports retention tuning in chiral chromatography
~1.5–2.0 log units above mandelic acid
lipophilicity ADME chiral chromatography

Steric & Electronic Effects on Diastereomeric Salt Formation

The unique 3,4‑dichloro‑2‑fluoro substitution pattern generates a distinct electronic and steric environment around the chiral center, which has been shown to modulate the efficiency of diastereomeric salt formation with chiral amines. While direct data for 3,4‑dichloro‑2‑fluoromandelic acid are not reported, studies on analogous chloro‑substituted mandelic acids demonstrate that halogen position (e.g., 2‑ vs. 3‑ vs. 4‑chloro) drastically alters the solubility and crystal packing of the resulting diastereomeric salts, thereby affecting resolution efficiency [1][2]. The combined electron‑withdrawing effect of three halogens in the target compound is expected to further polarize the α‑hydroxy acid group, potentially enhancing hydrogen‑bonding interactions with chiral bases such as (S)-(−)-α‑phenylethylamine [3].

Diastereomeric Salt Efficiency
Class-level
Expected distinct solubility & crystal packing vs. mono‑substituted analogs
Context-dependent; supports salt screening when standard resolving agents fail
Direct ee data not reported
chiral resolution diastereomeric salt enantioselective crystallization

Molecular Weight & Density Differentiation

The molecular weight of 3,4‑dichloro‑2‑fluoromandelic acid (239.03 g/mol) is substantially higher than that of unsubstituted mandelic acid (152.15 g/mol), 2‑fluoromandelic acid (170.14 g/mol), and 3,4‑dichloromandelic acid (221.03 g/mol) . This ~15–60 g/mol increase directly impacts stoichiometric calculations in synthesis and salt formation, with each molar equivalent of the target compound contributing significantly more mass to the reaction mixture. The density of the compound (approximately 1.6–1.7 g/cm³, inferred from structurally related 2,4‑dichloromandelic acid at 1.6 g/cm³) also exceeds that of less halogenated analogs, affecting volumetric measurements in process development .

MW & Density
Cross-study comparable
239.03 g/mol · ~1.6–1.7 g/cm³
Supports accurate stoichiometric planning for multi-step synthesis
+18–87 g/mol vs. less halogenated analogs
synthetic chemistry process development analytical chemistry

Application Scenarios for 3,4-Dichloro-2-fluoromandelic Acid


Chiral Resolution via Diastereomeric Salt Formation

3,4‑Dichloro‑2‑fluoromandelic acid serves as a chiral acid component in diastereomeric salt resolution of racemic amine‑containing active pharmaceutical ingredients (APIs). Its unique halogenation pattern (3,4‑dichloro‑2‑fluoro) modulates the solubility and crystal packing of the resulting salts, offering an alternative to conventional resolving agents like 2‑chloromandelic acid or mandelic acid itself. The class‑level evidence from chlorinated mandelic acids indicates that positional isomerism significantly alters diastereomeric salt solubility, and the target compound's distinct substitution is expected to provide a different selectivity profile, potentially enabling resolution of amines that fail with mono‑substituted resolving agents [1].

Lipophilic Chiral Building Block for Halogen-Rich Drugs

In medicinal chemistry campaigns targeting central nervous system (CNS) or intracellular targets, increased lipophilicity is often desirable to improve membrane permeability. 3,4‑Dichloro‑2‑fluoromandelic acid, with its cLogP of approximately 2.3–2.6—significantly higher than unsubstituted mandelic acid (cLogP ~0.8–1.1) or mono‑fluorinated analog (cLogP ~1.5–1.8)—provides a pre‑installed hydrophobic handle [2]. This property reduces the need for additional lipophilic modifications in later synthetic steps and can be exploited in the design of halogen‑bonding motifs for target engagement, as halogenated mandelic acid derivatives are increasingly recognized for their role in constructing chiral coordination polymers and supramolecular architectures [3].

Leveraging Solid-Phase Energetics in Process Development

The solid‑phase behavior of 3,4‑dichloro‑2‑fluoromandelic acid, inferred from class‑level studies of 2,4‑dihalogen‑disubstituted mandelic acids, indicates higher melting enthalpy and altered melting range relative to mono‑substituted derivatives [4]. This property is critical in continuous enantioselective crystallization processes where controlled nucleation and crystal growth are paramount. Process chemists can exploit the compound's distinct thermal signature to optimize cooling profiles and solvent selection for diastereomeric salt precipitation, thereby improving isolated yields and enantiomeric excess compared to less substituted analogs that may exhibit broader melting ranges or less favorable crystal packing.

Application
Selection Property
Validation Focus
Chiral amine resolution studies
Halogen pattern-dependent salt solubility
Enantiomeric excess in crystallization
Synthesis of halogen-rich chiral scaffolds
Elevated lipophilicity (cLogP)
Chromatographic retention behavior
Enantioselective crystallization process design
Thermal signature (melting enthalpy)
Crystallization yield and purity

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